molecular formula C8H17Cl2N3 B1396962 N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride CAS No. 1332530-51-4

N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride

Cat. No. B1396962
CAS RN: 1332530-51-4
M. Wt: 226.14 g/mol
InChI Key: JIOTTXMLRJSQJV-UHFFFAOYSA-N
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Description

“N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first synthesized from glyoxal and ammonia . There are various synthetic routes for imidazole and its derivatives . For instance, Subhashini et al. synthesized 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . The exact physical and chemical properties of “N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride” are not specified in the retrieved papers.

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride , have been studied for their potential as antimicrobial agents. They exhibit a broad range of biological activities and are particularly effective against bacterial and fungal pathogens . The compound’s ability to interact with microbial cell membranes and interfere with essential biological processes makes it a candidate for developing new antimicrobial drugs.

Anti-inflammatory Properties

Research has indicated that imidazole compounds can act as anti-inflammatory agents. This is attributed to their ability to modulate the production of pro-inflammatory cytokines and inhibit the enzymes involved in the inflammatory process . As such, N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride could be utilized in the treatment of chronic inflammatory diseases.

Antitumor and Anticancer Potential

Imidazole derivatives are known to possess antitumor properties. They can induce apoptosis in cancer cells and inhibit cell proliferation. The compound’s structural similarity to histamine may allow it to target histamine receptors, which are often overexpressed in tumor cells . This makes it a promising compound for cancer therapy research.

Antiviral Applications

The imidazole ring is a common feature in many antiviral drugs. It can interfere with viral replication by targeting viral enzymes or by disrupting protein-protein interactions essential for the viral life cycle . N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride could be explored for its efficacy against various viral infections.

Antidiabetic Effects

Some imidazole derivatives have shown potential in managing diabetes by influencing insulin signaling pathways or by acting as agonists to certain receptors involved in glucose metabolism . Further research into N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride could lead to new treatments for diabetes.

Neuroprotective Effects

Imidazole compounds have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. They may protect neuronal cells from oxidative stress and apoptosis, which are common pathological features in conditions like Alzheimer’s and Parkinson’s disease . The compound’s ability to cross the blood-brain barrier makes it an interesting subject for neurological research.

Future Directions

Given the broad range of biological activities exhibited by imidazole and its derivatives, there is potential for the development of new drugs . Future research could focus on exploring the therapeutic potential of “N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride” and its derivatives.

Mechanism of Action

properties

IUPAC Name

N-[(5-methyl-1H-imidazol-2-yl)methyl]propan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-6(2)9-5-8-10-4-7(3)11-8;;/h4,6,9H,5H2,1-3H3,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOTTXMLRJSQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)CNC(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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